molecular formula C15H22O3 B1671426 Gemfibrozil CAS No. 25812-30-0

Gemfibrozil

Cat. No.: B1671426
CAS No.: 25812-30-0
M. Wt: 250.33 g/mol
InChI Key: HEMJJKBWTPKOJG-UHFFFAOYSA-N
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Description

Gemfibrozil is a lipid-regulating agent used primarily to reduce serum triglyceride levels in patients with hyperlipidemia. This compound is often prescribed to patients who have not adequately responded to weight loss, diet, exercise, and other medications .

Scientific Research Applications

Lipid Regulation and Cardiovascular Disease Prevention

Mechanism of Action:
Gemfibrozil works by activating peroxisome proliferator-activated receptor alpha (PPAR-α), which increases the oxidation of fatty acids in the liver and muscle, leading to a reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol (HDL-C) levels.

Clinical Evidence:
A pivotal study, the Veterans Affairs High-Density Lipoprotein Intervention Trial (VA-HIT), demonstrated that this compound treatment significantly reduced the incidence of coronary heart disease (CHD) events. Over a median follow-up of 5.1 years involving 2,531 men with known CHD and low HDL-C levels, this compound led to a 22% reduction in nonfatal myocardial infarction and CHD death . The mean changes in lipid levels after one year included:

Lipid ParameterThis compound GroupPlacebo GroupChange (%)
HDL-C38 mg/dL32 mg/dL+6%
Triglycerides112 mg/dL162 mg/dL-31%
LDL-C111 mg/dL111 mg/dLNo significant change

These results indicate that this compound effectively raises HDL-C while lowering triglycerides without significantly affecting LDL cholesterol levels .

Treatment of Hyperlipidemia

This compound is FDA-approved for managing hypertriglyceridemia, particularly in patients with types IV and V hyperlipidemia. It is indicated when lifestyle modifications alone are insufficient to control lipid levels. The drug is particularly beneficial for patients with very high triglyceride levels, as these can lead to acute pancreatitis .

Case Studies:

  • A study involving patients with type V hyperlipidemia showed that this compound treatment normalized chylomicron-like emulsion catabolism defects, highlighting its role in improving lipid metabolism .
  • In another clinical trial, this compound was shown to significantly reduce triglyceride levels while increasing HDL-C in patients with low HDL cholesterol and elevated LDL cholesterol .

Potential Neuroprotective Effects

Recent research has explored the potential neuroprotective effects of this compound. A study utilizing real-world patient data suggested that this compound may be associated with a reduced risk of Alzheimer’s disease compared to simvastatin, indicating possible benefits beyond cardiovascular health . This finding opens avenues for further investigation into this compound's role in neurodegenerative disorders.

Cost-Effectiveness Analysis

The cost-effectiveness of this compound therapy for patients with coronary heart disease has been analyzed using Markov models. The findings suggest that despite the initial treatment costs, the long-term benefits of reducing major cardiovascular events justify its use, especially in patients with low HDL cholesterol levels .

Other Clinical Applications

This compound has also been investigated for its effects on microcirculation and mitochondrial function. A recent study reported improvements in microcirculatory oxygenation in the colon when treated with this compound, suggesting potential applications in gastrointestinal health .

Comparison with Similar Compounds

Gemfibrozil is similar to other fibrates such as clofibrate and fenofibrate. it has unique properties that make it distinct:

List of Similar Compounds

This compound’s unique mechanism of action and its effectiveness in reducing triglyceride levels make it a valuable compound in the treatment of hyperlipidemia.

Biological Activity

Gemfibrozil is a fibrate medication primarily used to lower lipid levels, particularly triglycerides, and to increase high-density lipoprotein (HDL) cholesterol. Its biological activity extends beyond lipid modulation, influencing various cellular pathways and exhibiting anti-inflammatory properties. This article details the mechanisms of action, pharmacokinetics, and potential therapeutic applications of this compound, supported by research findings and case studies.

This compound functions mainly through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α). This activation leads to several metabolic changes:

  • Lipid Metabolism : this compound upregulates lipoprotein lipase (LPL), facilitating the breakdown of triglycerides in adipose tissue and muscle. It inhibits peripheral lipolysis and reduces hepatic free fatty acid levels, thereby decreasing hepatic triglyceride production. Consequently, plasma triglyceride levels can decrease by 30% to 60% .
  • HDL Increase : The mechanism behind the increase in HDL cholesterol remains unclear but is thought to involve changes in apolipoprotein metabolism .
  • Anti-inflammatory Effects : Recent studies indicate that this compound exhibits anti-inflammatory properties independent of PPAR-α. It has been shown to inhibit inducible nitric oxide synthase (iNOS) in human astroglia through the activation of the PI3-kinase pathway, which also enhances the synthesis of IκBα, an inhibitor of NF-κB . This shift in immune response can be beneficial in conditions like multiple sclerosis .

Pharmacokinetics

This compound is characterized as an amphipathic molecule, allowing it to penetrate various tissues, including the brain. After oral administration, significant concentrations can be detected in brain tissue, indicating its capability to cross the blood-brain barrier . The pharmacokinetic profile includes:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High volume of distribution due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly through urine.

Table 1: Summary of Key Studies on this compound

StudyObjectiveFindings
Miller et al. (1993)HDL cholesterol levelsThis compound significantly raises HDL cholesterol levels .
McGuire et al. (1991)Peroxisomal changesIncreased peroxisomes in liver cells with this compound treatment .
Sausen et al. (1995)Enzyme activityMaximal induction of peroxisomal acyl-CoA oxidase activity observed .
Recent Study (2023)Anti-inflammatory effectsThis compound inhibits iNOS via PI3K pathway activation .

Case Studies

  • Cholesterol Management :
    A clinical study involving patients with hyperlipidemia demonstrated that this compound effectively reduced triglyceride levels while increasing HDL cholesterol over a 12-week period. Patients showed a 50% reduction in triglycerides and a 20% increase in HDL levels.
  • Neuroprotective Effects :
    In a murine model of multiple sclerosis, this compound administration resulted in reduced demyelination and inflammation within the central nervous system. The study highlighted its potential as a neuroprotective agent through modulation of inflammatory pathways .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when formulating solid dosage forms of Gemfibrozil?

this compound’s waxy, hydrophobic nature poses challenges in tablet formulation, such as poor granule flow and prolonged disintegration. To address these:

  • Roll Compaction Method : Enhances granule flow by increasing particle size uniformity, reducing die-fill issues during compression .
  • Excipient Selection : Use colloidal silicone dioxide (0.5–1.5% w/w) to improve flowability and microcrystalline cellulose (MCC) with larger particle sizes (e.g., Avicel PH-102) to enhance granule strength .
  • Quality by Design (QbD) : Develop multivariate models linking process parameters (e.g., compaction force) to critical quality attributes (e.g., dissolution rate) .

Q. How do researchers validate the lipid-regulating efficacy of this compound in preclinical models?

  • In Vivo Models : Use hyperlipidemic rodent models to measure reductions in serum triglycerides (20–50%) and VLDL cholesterol, alongside HDL cholesterol elevation (10–30%) over 4–6 weeks .
  • Biomarkers : Quantify apolipoprotein B (ApoB) suppression and lipoprotein lipase activity to confirm mechanistic efficacy .
  • Control Groups : Include cohorts treated with fibrates (e.g., fenofibrate) or statins for comparative efficacy analysis .

Q. What methodological pitfalls arise when analyzing this compound concentrations via HPLC?

  • Calibration Errors : Avoid forcing the regression line through the origin unless the intercept’s standard error (SE) exceeds its absolute value (e.g., SE > |intercept| indicates bias, requiring model adjustment) .
  • Matrix Effects : Use matrix-matched calibration standards to account for plasma protein binding variability (e.g., 95–98% binding in human serum) .

Advanced Research Questions

Q. How can conflicting clinical data on this compound’s HDL-cholesterol modulation be reconciled?

Discrepancies arise from patient stratification and baseline lipid profiles:

  • Subgroup Analysis : Stratify subjects by baseline HDL levels (e.g., <35 mg/dL vs. >35 mg/dL) to isolate this compound’s effect (5–15% increase in low-HDL cohorts) .
  • Gene Polymorphism Studies : Investigate PPAR-α receptor variants (e.g., rs135539) to explain differential responses .
  • Meta-Analysis : Pool data from ≥10 RCTs (n > 5,000) using random-effects models to quantify heterogeneity (I² > 50% indicates significant variation) .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater?

  • Nano Zero-Valent Iron (nZVI) Composites : Achieve 100% this compound removal in 60 minutes via •OH radical generation (e.g., Fe⁰/C₃N₄ systems at pH 3–5) .
  • Electrochemical AOPs : Use boron-doped diamond (BDD) electrodes to mineralize this compound (85–95% TOC removal) at 10 mA/cm² .
  • Catalytic Ozonation : Combine O₃ with MnO₂/TiO₂ catalysts for 90% degradation efficiency (k = 0.15 min⁻¹) .

Q. How do researchers assess this compound’s ecotoxicological impacts on aquatic organisms?

  • Zebrafish Embryotoxicity : Expose embryos to 10–100 µg/L this compound for 72 hours; measure LC₅₀ (e.g., 50 µg/L) and biomarkers like glutathione depletion (30–40%) and DNA damage (Comet assay) .
  • Marine Bivalve Studies : Monitor metallothionein induction (2–3x baseline) and glutathione-S-transferase (GST) inhibition in mussels after 96-hour exposure .
  • Microbial Communities : Use 16S rRNA sequencing to track shifts in wastewater biofilm diversity (e.g., reduced Nitrosomonas spp. abundance) .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in this compound’s pharmacokinetic parameters across species?

  • Allometric Scaling : Apply a 0.75 exponent to body weight for clearance adjustments (e.g., rat-to-human scaling reduces overestimation by 30–40%) .
  • In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte uptake assays to refine hepatic extraction ratio predictions (e.g., 0.6–0.8 in humans vs. 0.9 in rodents) .

Q. What statistical methods resolve variability in this compound’s clinical trial outcomes?

  • Bayesian Hierarchical Models : Account for inter-center variability in multi-site trials (Bayesian R² > 0.8 indicates robust fit) .
  • Sensitivity Analysis : Test robustness by excluding outliers (e.g., ±2 SD from mean) and recalculating effect sizes .

Properties

IUPAC Name

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HEMJJKBWTPKOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
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DSSTOX Substance ID

DTXSID0020652
Record name Gemfibrozil
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Molecular Weight

250.33 g/mol
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Physical Description

Solid
Record name Gemfibrozil
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Boiling Point

159 °C at 0.02 mm Hg
Record name Gemfibrozil
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Solubility

2.78e-02 g/L
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Mechanism of Action

Gemfibrozil activates peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism. This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB. Upregulated LPL reduces plasma triglyceride levels. Decreased hepatic removal of fatty acids decreases the production of triglycerides. The effects on apoB synthesis and clearance decrease VLDL production which also reduce plasma triglyceride levels. Gemfibrozil's glucuronide metabolite is also an inhibitor of CYP2C8., The present study underlines the importance of PI3K in mediating the anti-inflammatory effect of gemfibrozil, a prescribed lipid-lowering drug for humans, in mouse microglia. Gemfibrozil inhibited LPS-induced expression of inducible NO synthase (iNOS) and proinflammatory cytokines in mouse BV-2 microglial cells and primary microglia. By overexpressing wild-type and dominant-negative constructs of peroxisome proliferator-activated receptor-alpha (PPAR-alpha) in microglial cells and isolating primary microglia from PPAR-alpha-/- mice, we have demonstrated that gemfibrozil inhibits the activation of microglia independent of PPAR-alpha. Interestingly, gemfibrozil induced the activation of p85alpha-associated PI3K (p110beta but not p110alpha) and inhibition of that PI3K by either chemical inhibitors or dominant-negative mutants abrogated the inhibitory effect of gemfibrozil. Conversely, overexpression of the constitutively active mutant of p110 enhanced the inhibitory effect of gemfibrozil on LPS-induced expression of proinflammatory molecules. Similarly, gemfibrozil also inhibited fibrillar amyloid beta (Abeta)-, prion peptide (PrP)-, dsRNA (poly IC)-, HIV-1 Tat-, and 1-methyl-4-phenylpyridinium (MPP+)-, but not IFN-gamma-, induced microglial expression of iNOS. Inhibition of PI3K also abolished the inhibitory effect of gemfibrozil on Abeta-, PrP-, poly IC-, Tat-, and MPP+-induced microglial expression of iNOS. Involvement of NF-kappaB activation in LPS-, Abeta-, PrP-, poly IC-, Tat-, and MPP+-, but not IFN-gamma-, induced microglial expression of iNOS and stimulation of IkappaBalpha expression and inhibition of NF-kappaB activation by gemfibrozil via the PI3K pathway suggests that gemfibrozil inhibits the activation of NF-kappaB and the expression of proinflammatory molecules in microglia via PI3K-mediated up-regulation of IkappaBalpha., ... After 2-4 months of gemfibrozil therapy in patients with type IIa, IIb, IV, or V hyperlipoproteinemia, HDL-apoprotein A-I (HDL-apoA-I) may be either unchanged or increased and HDL-apoprotein A-II (HDL-apoA-II) is increased. Unlike niacin, gemfibrozil has not been shown to reduce HDL2 catabolism. Gemfibrozil has been reported to increase the synthetic rates of HDL-apoA-I and HDL-apoA-II in patients with type V hyperlipoproteinemia. The HDL2 subfraction is increased to a greater degree than the HDL3 subfraction during gemfibrozil therapy. Low HDL2 concentrations have been reported to correlate with increased coronary heart disease. Gemfibrozil increases serum reserve cholesterol binding capacity (SRCBC), the capacity of serum to solubilize additional cholesterol, by about 60%. SRCBC exists in a subclass of HDL.31 In patients with types IIa, IIb, or IV hyperlipoproteinemia, serum concentrations of apoprotein B usually decrease during gemfibrozil therapy; decreases in apoprotein B follow changes in LDL-cholesterol. However, in another study in patients with primary hypertriglyceridemia associated with coronary heart disease (CHD), LDL-apoprotein B increased in a few patients. In patients with type V hyperlipoproteinemia, apoprotein B concentration has been reported to increase during gemfibrozil therapy., In humans, gemfibrozil inhibits lipolysis of fat in adipose tissue and decreases the hepatic uptake of plasma free fatty acids (i.e., free fatty acid turnover is decreased), thereby reducing hepatic triglyceride production (triglyceride turnover rate is decreased). The drug also reportedly inhibits production and increases clearance of VLDL-apoprotein B (VLDL-apoB), leading to a decrease in VLDL-triglyceride production, enhanced clearance of VLDL-triglyceride, and, subsequently, a decrease in serum triglyceride concentrations. The increase in serum total LDL concentration that may occur with gemfibrozil may be caused by a decrease in the catabolic rate of LDL, possibly secondary to an effect(s) of the drug on hepatic metabolism of LDL, and/or by an increase in the catabolic rate of VLDL-cholesterol. In animals, gemfibrozil reduces incorporation of long-chain fatty acids into newly formed triglycerides and inhibits basal, norepinephrine-induced, isoproterenol-stimulated, and cyclic adenosine-3',5'-monophosphate (AMP)-stimulated lipolysis of adipose tissue. It has been proposed that this reduction in adipose tissue lipolysis may be a mechanism for decreased serum triglyceride concentrations; however, it is unlikely that the drug's antilipemic effect in humans results from this mechanism of action.
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Color/Form

Crystals from hexane

CAS No.

25812-30-0
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Melting Point

58-61, 62 °C, 61 - 63 °C
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Synthesis routes and methods I

Procedure details

and finally mainly metronidazole, itraconazole, ciclosporine, piperacilline and cefuroxime.
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Synthesis routes and methods II

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subsequently reacting said 2-methylpropyl 5-chloro-2,2-dimethylpentanoate with sodium 2,5-dimethylphenolate under reflux in a solvent comprising a mixture of from 10 parts (V/V) toluene/1 part (V/V) dimethylsulfoxide to 5 parts (V/V) toluene/1 part (V/V) dimethylsulfoxide, hydrolyzing the resulting ester, and thereafter acidifying the mixture and isolating 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid;
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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